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molecular formula C12H12N2O2 B8428760 N-(7-methyl-1-oxo-1,2-dihydro-isoquinolin-6-yl)-acetamide

N-(7-methyl-1-oxo-1,2-dihydro-isoquinolin-6-yl)-acetamide

Cat. No. B8428760
M. Wt: 216.24 g/mol
InChI Key: UHIDEBGCLBNILN-UHFFFAOYSA-N
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Patent
US06281227B1

Procedure details

To a solution of diphenyl ether (250 mL) and tributylamine (11.9 mL, 49.9 mmol) at 220-240° C. is added a slurry of 3-(3-acetylamino-4-methyl-phenyl)-acryloyl azide (12.2 g, 49.9 mmol) in diphenyl ether. After 2 hours, the yellow solution is cooled to room temperature and poured over hexane (800 mL). A brown solid precipitates out and the title product (3.56 g, 16.5 mmol) is obtained as a light yellow solid by recrystallization from DMF/MeOH.
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
11.9 mL
Type
reactant
Reaction Step Two
Name
3-(3-acetylamino-4-methyl-phenyl)-acryloyl azide
Quantity
12.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:5]([CH2:10]CCC)CCCC)CCC.[C:14]([NH:17][C:18]1[CH:19]=[C:20]([CH:25]=[CH:26]C(N=[N+]=[N-])=O)[CH:21]=[CH:22][C:23]=1[CH3:24])(=[O:16])[CH3:15].CCCCCC.C1([O:44]C2C=CC=CC=2)C=CC=CC=1>>[CH3:24][C:23]1[CH:22]=[C:21]2[C:20]([CH:25]=[CH:26][NH:5][C:10]2=[O:44])=[CH:19][C:18]=1[NH:17][C:14](=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
800 mL
Type
reactant
Smiles
CCCCCC
Step Two
Name
Quantity
11.9 mL
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
3-(3-acetylamino-4-methyl-phenyl)-acryloyl azide
Quantity
12.2 g
Type
reactant
Smiles
C(C)(=O)NC=1C=C(C=CC1C)C=CC(=O)N=[N+]=[N-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Name
Quantity
250 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(C=C2C=CNC(C2=C1)=O)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 16.5 mmol
AMOUNT: MASS 3.56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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